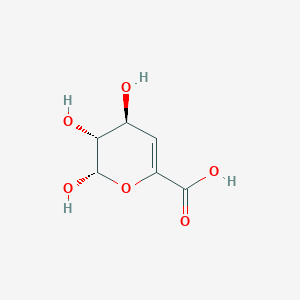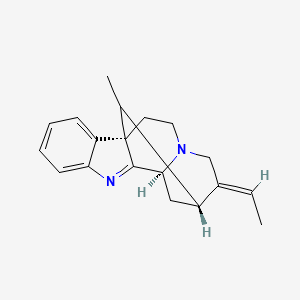
モメタゾンプロピオン酸一水和物
説明
A pregnadienediol derivative ANTI-ALLERGIC AGENT and ANTI-INFLAMMATORY AGENT that is used in the management of ASTHMA and ALLERGIC RHINITIS. It is also used as a topical treatment for skin disorders.
科学的研究の応用
アレルギー性鼻炎の治療
モメタゾンプロピオン酸一水和物は、季節性および通年性のアレルギー性鼻炎の治療に広く使用されています。炎症を軽減し、鼻詰まり、くしゃみ、かゆみなどの症状を緩和する効果があります。 この化合物は患者の生活の質を向上させる効果があり、多くの研究で症状の重症度の有意な軽減が観察されています .
鼻ポリープの治療
鼻ポリープの患者では、モメタゾンプロピオン酸一水和物はポリープのサイズと鼻詰まりを減らすことが示されています。 この薬剤を使用すると、嗅覚が改善され、鼻の空気の流れが全体的によくなるため、患者の生活の質が向上します .
慢性副鼻腔炎の治療
慢性副鼻腔炎(CRS)は、モメタゾンプロピオン酸一水和物が治療効果を示す別の疾患です。 急性発作の再発率を減らし、関連する処方箋や医療相談の必要性を減らすことで、医療の負担を軽減します .
思春期の腺様肥大
モメタゾンプロピオン酸一水和物鼻スプレーは、思春期の腺様肥大の治療における役割について研究されています。 この治療法は、鼻閉塞の症状を大幅に改善し、腺様組織のサイズを縮小させる可能性があり、一部の症例では手術の必要性をなくす可能性があります .
喘息の予防
主に鼻の病気の治療に使用されますが、モメタゾンプロピオン酸一水和物は喘息の治療にも役立ちます。 アレルギー性鼻炎も併発している患者では、喘息の症状と悪化を予防する予防薬として使用できます .
皮膚科学的用途
モメタゾンプロピオン酸一水和物は、その抗炎症作用により皮膚科学で使用されています。 乾癬などのさまざまな皮膚疾患の治療に効果があり、炎症、かゆみ、疾患に伴う鱗状化を軽減できます .
生物学的同等性試験
科学研究では、モメタゾンプロピオン酸一水和物は、鼻スプレーのジェネリックバージョンを開発するための生物学的同等性試験で使用されています。 これらの試験により、ジェネリック製品がオリジナルのブランド製品と同等の有効性と安全性を備えていることが保証されます .
滲出性中耳炎
この化合物は、特にアトピー傾向のある子供における滲出性中耳炎の治療に効果的であることが判明しています。 中耳の液体を減らし、聴覚機能を改善するのに役立ちます .
作用機序
Target of Action
Mometasone furoate monohydrate primarily targets the glucocorticoid receptor . It has a glucocorticoid receptor binding affinity that is 22 times stronger than dexamethasone . The glucocorticoid receptor plays a crucial role in regulating a variety of physiological processes, including immune response and inflammation.
Mode of Action
Mometasone furoate monohydrate, like other corticosteroids, exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties . It binds to the glucocorticoid receptor, causing conformational changes in the receptor. This leads to the separation of the receptor from chaperones and its subsequent movement to the nucleus .
Biochemical Pathways
It has been suggested that it may regulate the protein tyrosine phosphatase non-receptor type 11 (ptpn11), which is involved in various cellular processes .
Pharmacokinetics
Mometasone furoate monohydrate, when administered as a nasal spray, is virtually undetectable in plasma . This is due to its primary local effect along with extensive hepatic metabolism and the lack of active metabolites . The systemic bioavailability of drugs administered intranasally is the sum of systemic absorption through the nasal tract and the gastrointestinal tract . Less than 1% of mometasone furoate is active after first-pass metabolism .
Result of Action
The binding of mometasone furoate monohydrate to the glucocorticoid receptor leads to a wide range of effects on multiple cell types (e.g., mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, and cytokines) involved in inflammation . This results in decreased inflammation, reduced pruritus (itching), and vasoconstriction .
Action Environment
The action of mometasone furoate monohydrate can be influenced by various environmental factors. For instance, the formulation of the drug (e.g., as a dry powder inhaler, nasal spray, or ointment) can affect its stability and efficacy . Furthermore, the physiological environment, such as the presence of inflammation or the pH of the local environment, may also influence the drug’s action .
生化学分析
Biochemical Properties
Mometasone furoate monohydrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a glucocorticoid, it binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. Mometasone furoate monohydrate inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a reduction in the production of inflammatory cytokines and mediators .
Cellular Effects
Mometasone furoate monohydrate exerts various effects on different cell types and cellular processes. In immune cells, it suppresses the activation and proliferation of T cells and macrophages, reducing the release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. In epithelial cells, it enhances the expression of anti-inflammatory proteins and inhibits the production of adhesion molecules, thereby reducing leukocyte infiltration. Mometasone furoate monohydrate also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors .
Molecular Mechanism
The molecular mechanism of mometasone furoate monohydrate involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus and binds to GREs on DNA, regulating the transcription of target genes. Mometasone furoate monohydrate inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, reducing the production of inflammatory cytokines and mediators. Additionally, it induces the expression of anti-inflammatory proteins such as annexin-1 and IL-10, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mometasone furoate monohydrate change over time. The compound is stable under normal storage conditions but can degrade when exposed to high temperatures and humidity. In vitro studies have shown that mometasone furoate monohydrate maintains its anti-inflammatory activity for extended periods, but its efficacy may decrease over time due to degradation. Long-term in vivo studies have demonstrated that chronic administration of mometasone furoate monohydrate can lead to sustained suppression of inflammation and immune responses .
Dosage Effects in Animal Models
The effects of mometasone furoate monohydrate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and allergic responses without causing significant adverse effects. At high doses, mometasone furoate monohydrate can induce toxic effects such as adrenal suppression, growth retardation, and immunosuppression. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather in adverse effects .
Metabolic Pathways
Mometasone furoate monohydrate is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of inactive metabolites. These metabolites are then excreted via the urine and feces. Mometasone furoate monohydrate does not significantly affect metabolic flux or metabolite levels in the body .
Transport and Distribution
Mometasone furoate monohydrate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, primarily albumin, which facilitates its distribution to target tissues. The compound accumulates in tissues with high glucocorticoid receptor expression, such as the lungs, skin, and nasal mucosa. Transporters such as P-glycoprotein may also play a role in the cellular uptake and efflux of mometasone furoate monohydrate .
Subcellular Localization
The subcellular localization of mometasone furoate monohydrate is primarily in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene transcription. Post-translational modifications such as phosphorylation and acetylation may influence the activity and localization of mometasone furoate monohydrate, directing it to specific compartments or organelles within the cell .
特性
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2O6.H2O/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20;/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3;1H2/t15-,18+,19+,21+,24+,25+,26+,27+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCCVUHZMIMSIB-HRVPQZBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141646-00-6 | |
| Record name | Mometasone furoate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141646006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11β,16α)-9,21-dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOMETASONE FUROATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTW0WEG809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(3,4-dimethoxyphenyl)methyleneamino]urea](/img/structure/B1240835.png)

![4-[[[4-[(4-Fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazin-6-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1240838.png)
![(2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine](/img/structure/B1240839.png)
![17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1240841.png)





![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12,15-triacetyloxy-9-[(E)-3-(4-benzoylphenyl)prop-2-enoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1240854.png)
![[7-hydroxy-1-(1-hydroxyethyl)-8-methyl-6-oxo-1,2,3,8,10,11-hexahydro-6H-benzo[cd]pyrano[3,4-g]pyrrolo[1,2-a]indol-10-yl]acetic acid](/img/structure/B1240855.png)
